tert-Butyl 2-chloro-5-methoxybenzoate

Description

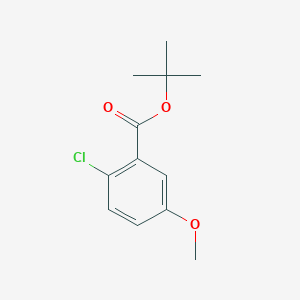

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloro-5-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQAHWBQRODXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Substituted Benzoates

An In-Depth Technical Guide to tert-Butyl 2-chloro-5-methoxybenzoate

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its biological activity and material characteristics. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate factors such as lipophilicity, metabolic stability, and receptor binding affinity.

The tert-butyl ester functional group is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for carboxylic acids.[1] Its steric bulk confers exceptional stability across a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions.[1] This unique combination of stability and controlled lability makes the tert-butyl ester an indispensable tool in the synthesis of complex molecules, including peptides and pharmaceuticals.[1]

This guide will focus on the synthesis and potential utility of tert-butyl 2-chloro-5-methoxybenzoate, leveraging the known chemistry of its precursor, 2-chloro-5-methoxybenzoic acid.

Physicochemical and Structural Characteristics

As tert-butyl 2-chloro-5-methoxybenzoate is not a commercially cataloged compound, its experimental physicochemical data is not available. However, its properties can be reliably predicted based on its molecular structure. For reference, the properties of the known starting material, 2-chloro-5-methoxybenzoic acid, are also provided.

Table 1: Predicted Physicochemical Properties of tert-Butyl 2-chloro-5-methoxybenzoate and Known Properties of 2-Chloro-5-methoxybenzoic Acid

| Property | tert-Butyl 2-chloro-5-methoxybenzoate (Predicted) | 2-Chloro-5-methoxybenzoic Acid (Known) |

| CAS Number | Not Available | 6280-89-3[2] |

| Molecular Formula | C₁₂H₁₅ClO₃ | C₈H₇ClO₃[2] |

| Molecular Weight | 242.70 g/mol | 186.59 g/mol |

| IUPAC Name | tert-butyl 2-chloro-5-methoxybenzoate | 2-chloro-5-methoxybenzoic acid |

| SMILES | COC1=CC(Cl)=C(C=C1)C(=O)OC(C)(C)C | COC1=CC(Cl)=C(C=C1)C(=O)O |

| Appearance | Predicted: Colorless to light yellow solid or oil | Light yellow to orange powder/crystal |

| Melting Point | Not Available | 172.0 to 176.0 °C |

Synthesis of tert-Butyl 2-chloro-5-methoxybenzoate

The primary route to obtaining tert-butyl 2-chloro-5-methoxybenzoate is through the esterification of 2-chloro-5-methoxybenzoic acid. Several reliable methods exist for the tert-butylation of carboxylic acids. Two common and effective protocols are detailed below.

Sources

tert-Butyl 2-chloro-5-methoxybenzoate safety and handling precautions

The following technical guide details the safety, handling, and operational protocols for tert-Butyl 2-chloro-5-methoxybenzoate .

CAS Number: 2404733-60-2 Chemical Formula: C₁₂H₁₅ClO₃ Molecular Weight: 242.70 g/mol Synonyms: Benzoic acid, 2-chloro-5-methoxy-, 1,1-dimethylethyl ester

Part 1: Critical Safety Distinction (The "Peroxide Trap")

⚠️ URGENT WARNING: Before handling, you must verify the chemical identity. There is a high-risk nomenclature overlap with tert-Butyl peroxybenzoate (CAS 614-45-9), a Type C Organic Peroxide that is explosive and shock-sensitive.

-

Target Compound (Safe): tert-Butyl 2-chloro-5-methoxybenzoate (Ester). Stable intermediate.

-

Hazardous Look-alike (Danger): tert-Butyl peroxybenzoate (Peroxide). Oxidizer, Explosive.

Verification Protocol: Check the structure. If the molecule contains an -O-O- bond, STOP. The target compound contains only a standard ester linkage -C(=O)-O- .

Part 2: Physicochemical Profile & Hazard Identification[2]

Since specific experimental data for CAS 2404733-60-2 is limited in public repositories, the following hazard profile is derived from Structure-Activity Relationships (SAR) of the parent acid (2-chloro-5-methoxybenzoic acid) and analogous halogenated tert-butyl esters.

GHS Hazard Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

| Aquatic Toxicity (Acute) | Cat 3 | Harmful to aquatic life. | H402 |

Physical Properties (Estimated)

-

Physical State: Likely a low-melting solid or viscous oil at room temperature (based on methyl ester analogs melting ~50–60°C).

-

Solubility: Highly soluble in organic solvents (DCM, EtOAc, THF); insoluble in water.

-

Stability: Thermally stable <100°C. Acid Sensitive: tert-Butyl esters undergo acid-catalyzed hydrolysis/elimination to form isobutylene gas and the parent carboxylic acid.

Part 3: Operational Handling Protocol

A. Engineering Controls

-

Ventilation: Handle exclusively within a certified chemical fume hood functioning at 100 fpm face velocity.

-

Inert Atmosphere: While not strictly pyrophoric, storing under Nitrogen or Argon is recommended to prevent slow hydrolysis from atmospheric moisture.

B. Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Hands | Nitrile (Double Gloving) | Standard nitrile (0.11 mm) provides sufficient splash protection. For prolonged contact, use laminate (Silver Shield). |

| Eyes | Chemical Goggles | Safety glasses are insufficient if the compound is an oil/liquid; goggles prevent vapor/splash entry. |

| Respiratory | N95 or P100 (if solid) | If handling powder, prevent inhalation of fines. In solution, the fume hood is sufficient. |

C. Synthesis & Reaction Safety

When using this compound as an intermediate (e.g., in drug discovery scaffolds), be aware of its acid lability .

Decomposition Pathway:

Exposure to strong acids (TFA, HCl) or Lewis acids will cleave the ester:

Risk: Evolution of isobutylene gas in a closed pressure vessel can lead to rupture. Always vent acid-deprotection reactions.

Part 4: Emergency Response & Waste Disposal

Spill Management Workflow

-

Isolate: Evacuate the immediate area if a large quantity (>10 g) is spilled.

-

Neutralize: Adsorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.

-

Clean: Wash the area with a dilute alkaline solution (5% Na₂CO₃) to neutralize any hydrolyzed acid, followed by soap and water.

Waste Disposal

-

Stream: Non-halogenated Organic Waste (if pure) or Halogenated Organic Waste (strict compliance due to Chloro- substituent).

-

Prohibition: Do not dispose of down the drain. The compound is lipophilic and biopersistent.

Part 5: Visualized Safety Decision Matrix

Caption: Operational workflow distinguishing the target ester from hazardous peroxides and dictating physical handling.

References

-

National Institutes of Health (NIH) PubChem. Compound Summary: 2-Chloro-5-methoxybenzoic acid (Parent Acid). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-chloro-5-methoxybenzoic acid. Retrieved from [Link]

-

Organic Syntheses. General Procedures for the Preparation of tert-Butyl Esters. Org.[1][2][3] Synth. 2004, 10, 170. Retrieved from [Link]

Sources

Strategic Applications of tert-Butyl 2-chloro-5-methoxybenzoate in Medicinal Chemistry

A Modular Scaffold for Kinase and GPCR Ligand Discovery[1][2]

Executive Summary

tert-Butyl 2-chloro-5-methoxybenzoate represents a highly strategic "privileged structure" precursor in modern drug discovery.[1][2] While often overlooked in favor of its methyl ester or free acid counterparts, this specific tert-butyl derivative offers unique orthogonal protection advantages that are critical during the synthesis of complex multi-functional bioactive molecules.[1][2]

This guide explores the technical utility of this scaffold, specifically its role as a core building block for Monoacylglycerol Lipase (MAGL) inhibitors , P2X7 receptor antagonists , and Kinase inhibitors .[2] By leveraging the steric bulk of the tert-butyl group and the orthogonal reactivity of the ortho-chloro and meta-methoxy substituents, researchers can execute precise regioselective transformations that are otherwise difficult with simple benzoate esters.[1][2]

Chemical Profile & Structural Logic[1][2]

The utility of tert-butyl 2-chloro-5-methoxybenzoate stems from its trisubstituted benzene ring, which provides three distinct "handles" for chemical diversification:

| Feature | Chemical Function | Strategic Advantage |

| tert-Butyl Ester | Masked Carboxylate | Acid-labile but base-stable.[1][2] Allows for saponification of other esters in the molecule (e.g., methyl/ethyl esters) without affecting the benzoate core.[2] Prevents nucleophilic attack at the carbonyl during organometallic steps.[1][2] |

| 2-Chloro Group | Cross-Coupling Handle | Positioned ortho to the ester.[1][2] Serves as an electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build biaryl or heterobiaryl systems.[1][2] |

| 5-Methoxy Group | Electronic Tuner | Positioned meta to the ester.[1][2] Acts as an electron-donating group (EDG) to modulate ring electronics, increase solubility, and serve as a hydrogen bond acceptor in the binding pocket (e.g., interacting with backbone amides in kinases).[2] |

Stability Profile

-

Hydrolytic Stability: Highly resistant to basic hydrolysis (e.g., LiOH, NaOH) due to the steric bulk of the tert-butyl group.[2]

-

Acid Sensitivity: Rapidly cleaved by Trifluoroacetic acid (TFA) or HCl in dioxane to reveal the free carboxylic acid.[2]

-

Thermal Stability: Stable up to ~150°C, making it compatible with high-temperature microwave couplings.[1][2]

Primary Research Applications

A. Synthesis of MAGL Inhibitors (Neuroinflammation & Oncology)

Recent medicinal chemistry campaigns have validated the 2-chloro-5-methoxybenzoic acid core as a critical pharmacophore for reversible Monoacylglycerol Lipase (MAGL) inhibitors.[1][2] These inhibitors are being investigated for treating neurodegenerative diseases and pancreatic cancer.[1]

-

Mechanism: The lipophilic benzylpiperidine moiety docks into the MAGL active site, while the benzoic acid core (derived from our scaffold) engages polar residues near the catalytic triad.[2]

-

Why use the tert-Butyl Ester? In complex analogs requiring late-stage installation of the piperidine tail, the tert-butyl ester protects the benzoic acid while allowing modifications to the piperidine side chain (e.g., alkylations) under basic conditions.[1][2]

B. P2X7 Receptor Antagonists (Immunology)

The scaffold is a precursor to benzamide derivatives that act as antagonists for the P2X7 purinergic receptor.[2][3]

-

Application: Treatment of inflammatory pain and depression.[1][2]

-

Synthetic Strategy: The tert-butyl ester allows for the construction of the "Right-Hand Side" (RHS) of the molecule via Suzuki coupling at the 2-chloro position before the amide bond formation, preventing catalyst poisoning by the free acid or interference by the amide nitrogen.[1][2]

C. Orthogonal Protection Strategies

In multi-step synthesis, this molecule allows for chemoselective differentiation . For example, if a target molecule contains both an aliphatic methyl ester and this aromatic benzoate, one can selectively hydrolyze the aliphatic ester with LiOH (leaving the tert-butyl benzoate intact) or selectively cleave the benzoate with TFA (leaving the methyl ester intact).[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways enabled by this scaffold, highlighting the orthogonality of the functional groups.

Caption: Divergent synthesis showing orthogonal activation of the Cl-handle (Pathway A) vs. the Carboxylate (Pathway B).[2][4]

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-chloro-5-methoxybenzoate

Use this protocol if the ester is not commercially available, starting from the acid.[1][2]

Reagents: 2-Chloro-5-methoxybenzoic acid (1.0 equiv), Boc Anhydride (Boc₂O, 2.0 equiv), DMAP (0.2 equiv), tert-Butanol (excess/solvent) or THF.[2]

-

Dissolution: Dissolve 2-chloro-5-methoxybenzoic acid (5.0 g, 26.8 mmol) in anhydrous THF (50 mL).

-

Activation: Add DMAP (0.65 g, 5.36 mmol) followed by slow addition of Boc₂O (11.7 g, 53.6 mmol) in THF (10 mL).

-

Reaction: Stir the mixture at room temperature for 16 hours. Evolution of CO₂ gas will be observed.[1][2]

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M citric acid (to remove DMAP) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Cl-Handle")

Standardized protocol for installing a biaryl system.[1][2]

Reagents: tert-Butyl 2-chloro-5-methoxybenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).[2]

-

Setup: In a microwave vial, combine the benzoate ester (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL). Degas with nitrogen for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol). Seal the vial.

-

Heating: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).

-

Workup: Filter through Celite, dilute with EtOAc, wash with water.

Protocol C: Selective Deprotection (The "Acid Switch")

To reveal the carboxylic acid for amide coupling.[2]

-

Reaction: Dissolve the intermediate (1.0 mmol) in DCM (5 mL). Add Trifluoroacetic Acid (TFA, 2.5 mL).[2]

-

Monitoring: Stir at room temperature. Monitor by TLC (loss of non-polar spot) or LC-MS (mass -56 Da).[1][2]

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The free acid is ready for HATU/EDCI coupling without further purification.[1][2]

References

-

MAGL Inhibitor Discovery: Ahn, K., et al. (2022).[2] Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Link[2]

-

P2X7 Receptor Antagonists: Case studies on benzamide synthesis utilizing 2-chloro-5-methoxybenzoic acid derivatives. World Intellectual Property Organization (WO/2020/037350). Link

-

Kinase Inhibitor Scaffolds: Application of benzoic acid scaffolds in SYK and LRRK2 kinase inhibitors.[1][2] Google Patents (US20140107340).[5] Link

-

General Synthesis of tert-Butyl Esters: Standard protocols for Boc-anhydride mediated esterification. Spectrum Chemical CAS 774-65-2 Data. Link

Sources

- 1. CAS 6280-89-3: 2-Chloro-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2020037350A1 - Adamantanyl-substituted benzamide compounds and their use as p2x7 receptor antagonists - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US20140107340A1 - Benzamides - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl 2-chloro-5-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of tert-Butyl 2-chloro-5-methoxybenzoate, a substituted aromatic ester with significant potential in synthetic organic chemistry and drug discovery. Although not widely cataloged, its structural motifs—a chlorinated methoxy-substituted benzene ring and a tert-butyl ester protecting group—are of considerable interest to researchers and drug development professionals. This document delineates its physicochemical properties, proposes a robust synthetic protocol, discusses its potential applications, and outlines essential safety and handling procedures. The insights provided herein are grounded in established chemical principles and data from closely related analogs.

Introduction and Scientific Context

tert-Butyl 2-chloro-5-methoxybenzoate is a specialized organic molecule that, while not commercially ubiquitous, represents an important structural class of compounds. Its core, 2-chloro-5-methoxybenzoic acid, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a tert-butyl ester functional group offers a key strategic advantage in multi-step syntheses. The tert-butyl group is a widely employed protecting group for carboxylic acids due to its steric bulk, which confers stability against a wide range of nucleophilic and reducing conditions.[1][2] Crucially, it can be selectively removed under mild acidic conditions, a feature that is highly valued in the synthesis of complex molecules.[2]

The arrangement of the chloro and methoxy substituents on the benzene ring is also of significant interest. These groups modulate the electronic properties and conformation of the molecule, which can be pivotal in designing compounds with specific biological activities. The chloro group, an electron-wasting group, and the methoxy group, an electron-donating group, can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are critical for molecular recognition at protein active sites.

This guide aims to provide a foundational understanding of tert-Butyl 2-chloro-5-methoxybenzoate, empowering researchers to synthesize and leverage this compound in their scientific endeavors.

Physicochemical and Structural Data

The molecular formula and weight of tert-Butyl 2-chloro-5-methoxybenzoate have been determined based on its parent acid, 2-chloro-5-methoxybenzoic acid.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClO₃ | Deduced |

| Molecular Weight | 242.70 g/mol | Calculated |

| Parent Acid | 2-Chloro-5-methoxybenzoic acid | [3] |

| Parent Acid CAS | 6280-89-3 | [3] |

| Parent Acid Formula | C₈H₇ClO₃ | [3] |

| Parent Acid MW | 186.59 g/mol | [3][4] |

| Appearance | Predicted: Colorless to light yellow solid or oil | - |

Chemical Structure Diagram

Caption: Chemical structure of tert-Butyl 2-chloro-5-methoxybenzoate.

Synthesis and Reaction Chemistry

The synthesis of tert-Butyl 2-chloro-5-methoxybenzoate is most directly achieved through the esterification of its parent carboxylic acid. Modern synthetic methods offer efficient and safe pathways for this transformation.

Proposed Synthetic Workflow: Acid-Catalyzed tert-Butylation

A robust method for the synthesis involves the use of a strong acid catalyst with a tert-butyl source. A recently developed protocol utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate offers a high-yield and safer alternative to traditional methods that use hazardous reagents like perchloric acid.[5][6]

Caption: Proposed workflow for the synthesis of tert-Butyl 2-chloro-5-methoxybenzoate.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-chloro-5-methoxybenzoic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~2-5 mol%).

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-butyl 2-chloro-5-methoxybenzoate.

Causality of Experimental Choices:

-

Catalyst (Tf₂NH): Tf₂NH is a highly effective and non-hazardous strong Brønsted acid that enhances the solubility of the carboxylic acid and activates it towards esterification.[5] Its catalytic nature minimizes waste.

-

Solvent/Reagent (tert-Butyl Acetate): This serves as both the solvent and the source of the tert-butyl group, simplifying the reaction setup and improving reaction efficiency.[1]

-

Aqueous Workup: The use of NaHCO₃ is crucial to quench the strong acid catalyst, preventing potential product degradation during concentration and purification.

Applications in Research and Drug Development

While direct applications of tert-Butyl 2-chloro-5-methoxybenzoate are not extensively documented, its structural components suggest several potential uses in a research and development setting.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The parent molecule, 2-chloro-5-methoxybenzoic acid, is a known intermediate in pharmaceutical synthesis.[7] The tert-butyl ester derivative serves as a protected precursor, allowing for chemical modifications at other positions of the molecule without affecting the carboxylic acid moiety. The ester can be deprotected in a late-stage synthesis to reveal the free acid, which is a common functional group in many drug molecules for improving solubility and pharmacokinetic properties.

-

Fragment-Based Drug Discovery: The 2-chloro-5-methoxyphenyl group represents a valuable fragment for screening against biological targets. The chloro and methoxy groups offer specific interaction points within a protein's binding pocket, potentially leading to the development of novel inhibitors.

-

Probing Structure-Activity Relationships (SAR): In a medicinal chemistry campaign, the synthesis of this ester and its subsequent deprotection to the carboxylic acid allows for a direct comparison of the pharmacological activity of the ester versus the acid. This is a fundamental step in understanding the SAR of a chemical series.

Safety and Handling

As tert-Butyl 2-chloro-5-methoxybenzoate is not a standard catalog item, a specific Safety Data Sheet (SDS) is not available. Therefore, safety precautions should be based on the known hazards of its parent acid and structurally related compounds.

-

Hazards of the Parent Acid (2-Chloro-5-methoxybenzoic acid): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

-

Conclusion

tert-Butyl 2-chloro-5-methoxybenzoate is a compound of significant synthetic utility, primarily as a protected form of a valuable benzoic acid derivative. This guide provides the fundamental knowledge required for its synthesis and informed application in research, particularly within the realms of medicinal chemistry and drug discovery. By understanding its properties and the rationale behind its synthesis, scientists can effectively incorporate this molecule into their synthetic strategies to create novel and complex chemical entities.

References

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35(02), 235-239. [Link]

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry News. [Link]

-

PubChem. (n.d.). 2-Chloro-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-5-methoxybenzoic acid. MySkinRecipes. [Link]

Sources

- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. 2-Chloro-5-methoxybenzoic acid | C8H7ClO3 | CID 221503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 2-Chloro-5-methoxybenzoic acid [myskinrecipes.com]

Methodological & Application

Application Note: Precision Cross-Coupling of Sterically Hindered tert-Butyl 2-chloro-5-methoxybenzoate

Introduction & Strategic Analysis

tert-Butyl 2-chloro-5-methoxybenzoate represents a highly valuable but synthetically challenging scaffold in medicinal chemistry. It serves as a precursor for functionalized biaryls and anthranilic acid derivatives found in NSAIDs and kinase inhibitors.

The Challenge: The "Ortho-Electronic" Paradox

Successful coupling of this substrate requires overcoming two simultaneous antagonistic factors:

-

Steric Hindrance (The Ortho Effect): The bulky tert-butyl ester at the C1 position exerts significant steric pressure on the C2-chlorine. This hinders the approach of the Palladium(0) species, making the critical oxidative addition step kinetically unfavorable.

-

Electronic Deactivation: The methoxy group at C5 is an electron-donating group (EDG) para to the reaction site. This increases electron density in the aromatic ring, strengthening the C-Cl bond and further suppressing oxidative addition compared to electron-deficient aryl chlorides.

The Solution: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are ineffective here. This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and Palladacycle Precatalysts . These bulky, electron-rich ligands facilitate oxidative addition into the hindered chloride while stabilizing the monoligated Pd(0) species.

Mechanistic Logic & Ligand Selection[1]

To ensure reproducibility, we must understand the catalytic cycle's bottleneck.

Critical Pathway Analysis

The reaction rate is limited by the oxidative addition of the Pd(0) catalyst into the C-Cl bond.

-

Ligand Requirement: High electron density (to boost Pd nucleophilicity) and large steric bulk (to promote reductive elimination later).

-

Selected Ligand System: SPhos (Suzuki) and BrettPhos (Buchwald-Hartwig).

-

Why SPhos? Its structural flexibility allows it to "wrap" around the Pd center, protecting it, while its bulk encourages the formation of the active monoligated [L-Pd(0)] species necessary for attacking hindered chlorides.

-

Visualizing the Steric Challenge

The following diagram illustrates the steric clash and the catalytic cycle designed to overcome it.

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to the ortho-tert-butyl ester.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[2]

This protocol is optimized for coupling tert-butyl 2-chloro-5-methoxybenzoate with arylboronic acids.

Reagents & Equipment[3][4]

-

Substrate: tert-Butyl 2-chloro-5-methoxybenzoate (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (2–5 mol%)

-

Alternative: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

-

Temperature: 80°C – 100°C

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Add SPhos Pd G2 (0.02 equiv).

-

Note: If using the precatalyst (G2), it is air-stable and can be weighed on the bench, but the reaction must run under inert gas.

-

-

Solvent Addition & Degassing:

-

Seal the vial with a septum cap.[1]

-

Evacuate and backfill with Nitrogen (or Argon) three times.

-

Inject degassed Toluene and Water (10:1 v/v) via syringe. Concentration should be 0.1 M – 0.2 M relative to the substrate.

-

Critical: Oxygen poisons Pd(0). Ensure solvents are sparged with nitrogen for at least 15 mins prior to use.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C. Stir vigorously (>800 rpm).

-

Monitor by HPLC or TLC after 2 hours. If conversion is <50%, increase temperature to 100°C.

-

Endpoint: Reaction typically completes in 4–12 hours.

-

-

Workup:

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol addresses the introduction of amines (e.g., morpholines, anilines). The tert-butyl ester is generally stable to Cs₂CO₃, preventing hydrolysis to the acid.

Reagents

-

Substrate: tert-Butyl 2-chloro-5-methoxybenzoate (1.0 equiv)

-

Amine: 1.2 equiv (Primary or Secondary)[4]

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Why: BrettPhos is superior for primary amines; RuPhos is preferred for secondary amines.

-

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Avoid: Strong alkoxides (NaOtBu) if transesterification is observed, though t-butyl is resistant.

-

-

Solvent: 1,4-Dioxane (anhydrous)

Experimental Workflow

Figure 2: Operational workflow for Buchwald-Hartwig Amination.

-

Setup: In a glovebox or under active N₂ flow, combine Substrate, Cs₂CO₃, and BrettPhos Pd G3 in a reaction tube.

-

Addition: Add anhydrous Dioxane. Add the amine (if liquid) via syringe.

-

Execution: Seal and heat to 100°C.

-

Purification: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Optimization & Troubleshooting Guide

Ligand Performance Comparison

The following table summarizes expected performance based on the specific electronic/steric profile of the substrate.

| Ligand System | Activity | Rationale |

| PPh₃ (Tetrakis) | Poor | Cone angle too small; cannot activate hindered Cl. |

| dppf | Moderate | Better bite angle, but lacks electron richness for difficult oxidative addition. |

| SPhos | Excellent | Ideal balance of sterics/electronics for Suzuki coupling of ortho-Cl. |

| BrettPhos | Excellent | Gold standard for Amination of aryl chlorides. |

| XPhos | Good | Alternative to SPhos if the substrate is extremely bulky. |

Common Failure Modes

-

Hydrolysis of Ester:

-

No Reaction (Recovery of Starting Material):

-

Cause: Catalyst death before oxidative addition.

-

Fix: Switch to a Precatalyst (G2/G3) instead of mixing Pd(OAc)₂ + Ligand in situ. Ensure strict O₂ exclusion. Increase temp to 110°C in Toluene.

-

-

De-halogenation (Hydrodechlorination):

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

-

Navarro, O., & Nolan, S. P. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides."[1] Journal of the American Chemical Society, 2003.

-

Organic Chemistry Portal. "Suzuki Coupling - Protocol and Examples."

-

Organic Chemistry Portal. "Buchwald-Hartwig Amination - Mechanism and Ligands."

Sources

- 1. scispace.com [scispace.com]

- 2. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. CAS 6280-89-3: 2-Chloro-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

The Versatile Virtuoso: Tert-Butyl 2-Chloro-5-methoxybenzoate as a Pivotal Building Block in Modern Organic Synthesis

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 2-chloro-5-methoxybenzoate has emerged as a particularly valuable and versatile synthon. Its unique constellation of functional groups—a sterically hindered tert-butyl ester, a reactive chloro substituent, and an electron-donating methoxy group—renders it an ideal substrate for a variety of powerful cross-coupling reactions. This guide provides an in-depth exploration of the applications of tert-butyl 2-chloro-5-methoxybenzoate in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of medicinal chemistry and materials science.

Introduction: Unveiling a Multifaceted Building Block

Tert-butyl 2-chloro-5-methoxybenzoate is a polysubstituted aromatic compound that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals and other functional organic molecules. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its interference in subsequent reactions while being readily cleavable under acidic conditions. The chloro group at the 2-position provides a handle for a diverse array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Finally, the methoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the properties of the final products.

The strategic placement of these functionalities allows for sequential and site-selective modifications, making tert-butyl 2-chloro-5-methoxybenzoate a powerful tool for the construction of complex molecular scaffolds. This application note will delve into the practical aspects of utilizing this building block in three of the most important palladium-catalyzed cross-coupling reactions in modern organic synthesis.

Synthesis of tert-Butyl 2-Chloro-5-methoxybenzoate

The efficient synthesis of the title compound is a prerequisite for its widespread application. A common and effective method involves the esterification of the commercially available 2-chloro-5-methoxybenzoic acid.

Protocol 1: Synthesis of tert-Butyl 2-Chloro-5-methoxybenzoate

This protocol is adapted from general procedures for the synthesis of tert-butyl esters from carboxylic acids.[1][2]

Reaction Scheme:

Caption: Synthesis of tert-butyl 2-chloro-5-methoxybenzoate.

Materials:

-

2-Chloro-5-methoxybenzoic acid

-

Isobutylene or tert-Butanol

-

Strong acid catalyst (e.g., sulfuric acid or a solid acid resin)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 2-chloro-5-methoxybenzoic acid (1.0 equiv) in anhydrous DCM, add a catalytic amount of a strong acid catalyst.

-

Introduce isobutylene gas into the reaction mixture at a controlled rate at 20-35 °C for 6-10 hours, or add an excess of tert-butanol (2.0-3.0 equiv).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure tert-butyl 2-chloro-5-methoxybenzoate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on tert-butyl 2-chloro-5-methoxybenzoate serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The following sections detail its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and organic materials.[3][4][5][6] Tert-butyl 2-chloro-5-methoxybenzoate can be effectively coupled with a wide range of aryl- and heteroarylboronic acids or their esters.[7][8][9][10]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of tert-butyl 2-chloro-5-methoxybenzoate.

Protocol 2: Suzuki-Miyaura Coupling of tert-Butyl 2-Chloro-5-methoxybenzoate with an Arylboronic Acid

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.[7][8]

Materials:

-

tert-Butyl 2-chloro-5-methoxybenzoate

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, and water mixtures)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, combine tert-butyl 2-chloro-5-methoxybenzoate (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 90 |

| Pd(OAc)₂/SPhos | K₃PO₄ | t-Amyl alcohol | 100 |

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in many biologically active compounds.[11][12][13] Tert-butyl 2-chloro-5-methoxybenzoate can be coupled with a variety of primary and secondary amines to afford the corresponding N-aryl products.[14][15][16][17]

Reaction Scheme:

Caption: Buchwald-Hartwig amination of tert-butyl 2-chloro-5-methoxybenzoate.

Protocol 3: Buchwald-Hartwig Amination of tert-Butyl 2-Chloro-5-methoxybenzoate with an Amine

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[14][15]

Materials:

-

tert-Butyl 2-chloro-5-methoxybenzoate

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 equiv).

-

Add tert-butyl 2-chloro-5-methoxybenzoate (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite, washing with the organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 |

| [Pd(cinnamyl)Cl]₂ / DavePhos | Cs₂CO₃ | Toluene | 100 |

Sonogashira Coupling: Assembling C(sp²)–C(sp) Linkages

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of important conjugated systems.[18][19][20][21] Tert-butyl 2-chloro-5-methoxybenzoate can be coupled with various terminal alkynes under palladium/copper catalysis.[14][18][19]

Reaction Scheme:

Caption: Sonogashira coupling of tert-butyl 2-chloro-5-methoxybenzoate.

Protocol 4: Sonogashira Coupling of tert-Butyl 2-Chloro-5-methoxybenzoate with a Terminal Alkyne

This protocol is based on established procedures for the Sonogashira coupling of aryl chlorides.[14][18]

Materials:

-

tert-Butyl 2-chloro-5-methoxybenzoate

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask containing tert-butyl 2-chloro-5-methoxybenzoate (1.0 equiv), add the palladium catalyst (1-5 mol%) and the copper(I) salt (1-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise with stirring.

-

Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Source | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 |

| Pd(OAc)₂/XPhos | (Copper-free) | Cs₂CO₃ | Dioxane | 100 |

Conclusion

Tert-butyl 2-chloro-5-methoxybenzoate has proven to be an exceptionally useful and versatile building block in organic synthesis. Its unique combination of a sterically demanding ester protecting group, a reactive chloro handle for cross-coupling, and an electron-donating methoxy substituent allows for the efficient and controlled construction of a wide variety of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to harness the full potential of this powerful synthon in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

- Dorel, R., & Echavarren, A. M. (2015). Gold-catalyzed reactions of alkynes: Sonogashira coupling. Journal of Organometallic Chemistry, 775, 2-13.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Krapcho, A. P. (2007).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- This cit

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Kudo, N., & Fu, G. C. (2004).

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.

- Yin, J., & Buchwald, S. L. (2002). A catalytic system for the efficient amination of aryl chlorides. Journal of the American Chemical Society, 124(21), 6043-6048.

-

Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Buchwald, S. L., Mauger, C., Mignani, G., & Scholz, U. (2006). Industrial-scale applications of palladium-catalyzed C-N and C-O bond-forming reactions.

- This cit

- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.

- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.

- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- This cit

- This cit

-

Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

-

Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

-

Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

- This cit

- This cit

- This cit

- Google Patents. (2017).

- This cit

- This cit

- This cit

- This cit

- This cit

- This cit

Sources

- 1. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lab Reporter [fishersci.se]

- 8. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. d-nb.info [d-nb.info]

- 15. boa.unimib.it [boa.unimib.it]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. preprints.org [preprints.org]

- 21. ijnc.ir [ijnc.ir]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude tert-Butyl 2-chloro-5-methoxybenzoate

Welcome to the technical support center for the purification of tert-Butyl 2-chloro-5-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude tert-Butyl 2-chloro-5-methoxybenzoate?

A1: The impurity profile depends heavily on the synthetic route. Assuming an esterification reaction from 2-chloro-5-methoxybenzoic acid and a tert-butyl source (like tert-butanol or isobutylene), you can anticipate the following:

-

Unreacted Starting Materials: Primarily 2-chloro-5-methoxybenzoic acid.[1][2]

-

Hydrolysis Product: The starting carboxylic acid, 2-chloro-5-methoxybenzoic acid, can also be present if the ester hydrolyzes during the reaction work-up or purification. tert-Butyl esters are particularly susceptible to cleavage under acidic conditions.[3][4]

-

Side-Products from the tert-Butyl Source: Di-tert-butyl ether or isobutylene may be present, though their high volatility usually means they are removed during solvent evaporation.

-

Catalyst Residues: If a catalyst was used (e.g., mineral acids, Lewis acids), trace amounts might remain.

-

Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: My crude product is a sticky oil, but the pure compound should be a solid. What happened?

A2: This is a common issue where impurities act as a "eutectic," depressing the melting point of your compound and preventing crystallization. The presence of residual solvents or unreacted liquid starting materials can also cause this. The goal of purification will be to remove these impurities to allow your product to crystallize. It is often helpful to attempt purification of a small sample via flash chromatography to obtain a pure "seed crystal," which can then be used to induce crystallization in the bulk of the material.[5][6]

Q3: Should I use recrystallization or column chromatography as my primary purification method?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

-

Recrystallization is ideal for large-scale purification (>5-10 g) when you have a crystalline solid and the impurities have different solubility profiles from your product. It is often faster and more economical than chromatography.[6]

-

Flash Column Chromatography is superior for small-scale work, for purifying oils, or when impurities have very similar solubility to the product, making recrystallization ineffective.[7] It offers higher resolving power for complex mixtures.

Below is a decision-making workflow to help guide your choice.

Caption: Troubleshooting workflow for when a product "oils out".

Q: I have a very low yield after recrystallization. What are the likely causes?

A: Low recovery is a common problem with several potential causes:

-

Using too much solvent: The most frequent error. An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. [8]Always aim to use the minimum amount of hot solvent required to fully dissolve your crude product. [5]* Premature crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost in the filter paper. Ensure your solution, funnel, and receiving flask are all kept hot during this process. [9]* Filtering too early: If you collect the crystals before the solution has fully cooled, you will lose the product that would have crystallized upon further cooling.

-

Inappropriate solvent choice: A solvent that dissolves the compound too well at room temperature will inevitably lead to poor recovery.

Troubleshooting Guide: Column Chromatography

Q: How do I remove the starting carboxylic acid impurity using chromatography?

A: The 2-chloro-5-methoxybenzoic acid is significantly more polar than the desired tert-butyl ester product due to its carboxylic acid group. On a standard silica gel column, the acid will have a much lower Rf value (it will stick to the silica more strongly).

-

Eluent System: A gradient elution starting with a nonpolar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will elute your less polar ester product first, leaving the carboxylic acid adsorbed at the top of the column. [10]* Tailing Issue: Carboxylic acids can "tail" or "streak" on silica gel. To prevent this, you can add a small amount of a modifier to your eluent, such as ~0.1-1% acetic acid. However, a more common and effective preliminary step is an acid-base wash to remove the bulk of the acid before chromatography. [11] Q: My product seems to be degrading on the silica gel column. What are my options?

A: Silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds like tert-butyl esters. [3][11]If you observe new, more polar spots appearing on TLC after spotting your compound and letting it sit on the plate for 10-15 minutes, you may have a stability issue.

-

Deactivate the Silica: You can neutralize the silica gel by preparing your column slurry with the chosen eluent system containing a small amount of a base, like triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface. [11]2. Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil are less acidic alternatives to silica gel and may be more suitable for sensitive compounds. [7]3. Work Quickly: Do not let the compound sit on the column for an extended period. Run the column efficiently without long pauses.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Acid Removal

This protocol is a crucial first step to remove the bulk of the unreacted 2-chloro-5-methoxybenzoic acid before further purification.

-

Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas that forms.

-

Allow the layers to separate. The deprotonated carboxylate salt of the starting acid will move into the aqueous (bottom) layer.

-

Drain the aqueous layer. Repeat the wash with fresh NaHCO₃ solution one more time.

-

Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

-

Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product, now largely free of acidic impurities. [12][13]

Protocol 2: Recrystallization from a Heptane/Ethyl Acetate Solvent System

This binary solvent system is often effective for compounds of intermediate polarity. Heptane is a poor solvent in which the compound is likely insoluble, while ethyl acetate is a good solvent.

-

Place the crude solid in an Erlenmeyer flask.

-

Add the minimum amount of hot ethyl acetate dropwise to just dissolve the solid at the boiling point.

-

Slowly add hot heptane dropwise until the solution becomes faintly cloudy (the saturation point).

-

Add a drop or two of hot ethyl acetate to make the solution clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold heptane.

-

Dry the crystals under vacuum to remove all traces of solvent.

General Purification Workflow

Caption: A standard workflow for the purification of tert-Butyl 2-chloro-5-methoxybenzoate.

Data Summary Table

| Compound | Molecular Weight ( g/mol ) | Physical State | Key Differentiating Property | Removal Strategy |

| tert-Butyl 2-chloro-5-methoxybenzoate (Product) | 242.70 | Likely a solid | Moderately Polar | Isolate via Recrystallization or Chromatography |

| 2-chloro-5-methoxybenzoic acid (Impurity) [1] | 186.59 | Solid | Acidic, More Polar | Wash with aq. NaHCO₃; Elutes later in chromatography |

| tert-Butanol (Impurity) [14] | 74.12 | Liquid/Solid (m.p. 25 °C) | Volatile, Polar | Removed under vacuum; Water-soluble |

References

-

University of Bristol. Lecture 6: Hydrolysis Reactions of Esters and Amides. Available from: [Link]

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

-

Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available from: [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available from: [Link]

- Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Available from: [Link]

-

Aakash BYJU'S. New NCERT Topic - Purification and Analysis of Organic Compound. Available from: [Link]

-

ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Available from: [Link]

-

SIELC. Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Available from: [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

-

Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

-

Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Available from: [Link]

-

University of California, Irvine. recrystallization.pdf. Available from: [Link]

-

Chemistry LibreTexts. (2022). Recrystallization. Available from: [Link]

-

LookChem. TERT-BUTYL PEROXYBENZOATE. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Organic Process Research & Development. Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Available from: [Link]

-

Organic Syntheses. tert.-BUTYL CHLORIDE. Available from: [Link]

-

International Journal of Pharmaceutical and Medical Research. (2014). Synthesis and characterisation of process related impurity in bosentan monohydrate. Available from: [Link]

-

Organic Syntheses. DICHLOROMETHYLENETRIPHENYLPHOSPHORANE. Available from: [Link]

-

LinkedIn. (2024). Tert-Butyl Peroxybenzoate (TBPB) CAS 614-45-9: Applications, Safety, and Key Information. Available from: [Link]

- Google Patents. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

ResearchGate. (2014). A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Available from: [Link]

-

Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Available from: [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2-Chloro-5-methoxybenzoic Acid | 6280-89-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 6. praxilabs.com [praxilabs.com]

- 7. Purification [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. static.pw.live [static.pw.live]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

Optimizing reaction conditions for Suzuki coupling with tert-Butyl 2-chloro-5-methoxybenzoate

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Suzuki-Miyaura Coupling for tert-Butyl 2-chloro-5-methoxybenzoate

Executive Technical Analysis

You are attempting to couple tert-butyl 2-chloro-5-methoxybenzoate , a substrate that presents a classic "push-pull" conflict in palladium catalysis. Before optimizing, you must understand the specific structural antagonists at play:

-

The Electronic Deactivation (The "Push"): The methoxy group at the C5 position is para to the chloride (at C2). Through resonance donation, the methoxy group significantly increases electron density at the C-Cl bond. This raises the activation energy required for the Oxidative Addition step, rendering the chloride "inert" to standard catalysts like Pd(PPh₃)₄.

-

The Steric Blockade (The "Pull"): The tert-butyl ester at C1 is bulky and located ortho to the reaction site. This steric bulk impedes the approach of the palladium center, destabilizing the square-planar intermediate and slowing down both oxidative addition and Transmetalation .

Optimization Matrix: The "Gold Standard" System

Based on the structural analysis, we recommend bypassing generic screening and moving directly to "Third-Generation" Buchwald precatalysts.

| Variable | Recommended Condition | Scientific Rationale |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 | These precatalysts rapidly generate the monoligated Pd(0)-L species active for difficult oxidative additions. SPhos is specifically privileged for ortho-substituted substrates. |

| Loading | 1.0 – 2.0 mol% | High activity of G3 catalysts allows lower loading, but sterics demand a robust catalyst floor. |

| Base | K₃PO₄ (anhydrous) | Weak enough to prevent hydrolysis of the ester; strong enough to activate the boronic acid. |

| Solvent | THF/Water (10:1) or Dioxane/Water (4:1) | A small amount of water is critical for the transmetalation step (formation of the hydroxo-boronate species) but must be controlled to prevent ester hydrolysis. |

| Temp | 60°C – 80°C | The tert-butyl ester is thermally stable, allowing higher temperatures to overcome the activation barrier of the aryl chloride. |

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why? Diagnosis: You are likely facing catalyst poisoning or an inactive Pd species .

-

The Cause: If you are using Pd(OAc)₂ + Ligand, the reduction to Pd(0) might be inefficient, or the active species is aggregating into inactive Pd-black.

-

The Fix: Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G3). These contain the pre-formed active species stabilized by an amine scaffold, ensuring 100% of your palladium enters the catalytic cycle immediately. Alternatively, ensure your solvent is strictly degassed; oxygen kills the electron-rich phosphines required for this coupling.

Q2: I observe significant amounts of the dehalogenated byproduct (tert-butyl 3-methoxybenzoate). Diagnosis: Protodehalogenation is outcompeting transmetalation.

-

The Mechanism: The Pd(II) species undergoes oxidative addition but fails to transmetalate due to steric hindrance from the tert-butyl group. Instead, it grabs a hydride (from solvent or impurities) and reductively eliminates.

-

The Fix:

-

Increase Boronic Acid: Use 1.5 – 2.0 equivalents to drive transmetalation kinetics.

-

Switch Solvents: If using isopropanol or alcoholic solvents, switch to Toluene or Dioxane . Alcohols are hydride donors.

-

Dry the System: While water is needed for the base, excess water can promote protonolysis. Use a defined ratio (e.g., 10:1 THF:H₂O) rather than "wet" solvents.

-

Q3: My tert-butyl ester is hydrolyzing to the acid. Diagnosis: Base strength or temperature is too high.

-

The Context: While tert-butyl esters are generally base-stable, prolonged heating at >80°C with hydroxide bases (NaOH, KOH) will cleave them.

-

The Fix: Switch to K₃PO₄ (tribasic potassium phosphate) or Cs₂CO₃ . Avoid hydroxides entirely. If hydrolysis persists, lower the temperature to 60°C and extend the reaction time.

Standard Operating Procedure (SOP)

Protocol for 1.0 mmol Scale:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

-

tert-Butyl 2-chloro-5-methoxybenzoate (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[1]

-

XPhos Pd G3 (0.02 equiv / 2 mol%)

-

K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

-

-

Solvent Addition: Add THF (degassed) and Degassed Water in a 10:1 ratio. Concentration should be 0.2 M (approx 5 mL total).

-

Reaction: Seal the vial with a Teflon-lined cap. Heat to 65°C with vigorous stirring (1000 rpm).

-

Note: Vigorous stirring is non-negotiable in biphasic Suzuki couplings to ensure phase transfer.

-

-

Monitoring: Check by HPLC/UPLC at 2 hours. If conversion is <50%, raise temp to 80°C.

-

Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Visualizations

Figure 1: Substrate Analysis & Steric/Electronic Map

This diagram visualizes the competing forces on the reaction center.

Caption: Structural analysis showing the dual deactivation of the chloride leaving group by the para-methoxy resonance and ortho-ester steric bulk.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

References

-

Buchwald, S. L., et al. (2005). Universal Scaffolds for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.[2][3]

-

Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism. Topics in Current Chemistry.

-

Organic Chemistry Portal. (n.d.).

-

Sigma-Aldrich (Merck). (n.d.).

Sources

Technical Support Center: Byproduct Identification in tert-Butyl 2-chloro-5-methoxybenzoate Reactions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl 2-chloro-5-methoxybenzoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding byproduct formation in common reactions involving this versatile building block. Our focus is on understanding the root causes of impurity generation and providing actionable solutions to optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproduct formation is a concern with tert-Butyl 2-chloro-5-methoxybenzoate?

A1: Byproduct formation can be a significant issue in several key transformations involving tert-Butyl 2-chloro-5-methoxybenzoate. The most common reaction types where careful monitoring and optimization are required include:

-

Hydrolysis/Deprotection: The removal of the tert-butyl ester group to yield 2-chloro-5-methoxybenzoic acid is a primary step in many synthetic pathways. Incomplete reactions or harsh conditions can lead to a mixture of starting material and product.[1][2]

-

Nucleophilic Acyl Substitution (e.g., Grignard Reactions): Reactions with strong nucleophiles like Grignard reagents can lead to multiple additions and other side reactions.[3][4][5][6][7]

-

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): These powerful C-C and C-N bond-forming reactions can be prone to side reactions such as homo-coupling and dehalogenation.[8][9][10]

-

Decarboxylation: Under certain conditions, unintended loss of the carboxylate group can occur, leading to undesired aromatic byproducts.[11][12]

Q2: I'm observing incomplete deprotection of the tert-butyl ester. What are the likely causes and how can I resolve this?

A2: Incomplete cleavage of the tert-butyl ester is a frequent challenge. The stability of the tert-butyl cation intermediate plays a crucial role in this acid-catalyzed reaction.[1] Key factors and solutions include:

-

Insufficient Acid Strength or Concentration: The reaction requires a sufficiently strong acid to protonate the ester carbonyl and facilitate the loss of the stable tert-butyl cation.

-

Inadequate Reaction Time or Temperature: These reactions are typically performed at room temperature (20-25°C). Lower temperatures will significantly slow down the reaction rate.[1][3]

-

Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, excessive water can dilute the acid and hinder the reaction.[1]

-

Solution: Use anhydrous solvents for the reaction to minimize water content.[1]

-

Q3: During a Grignard reaction with tert-Butyl 2-chloro-5-methoxybenzoate, I'm getting a complex mixture of products. What are the potential byproducts?

A3: Grignard reagents are potent nucleophiles and strong bases, which can lead to several side reactions with esters.[3][6]

-

Double Addition Product: The most common "byproduct" if the ketone is the desired product, is the tertiary alcohol formed from two equivalents of the Grignard reagent adding to the ester.[3][4][5][6][7] The initially formed ketone is often more reactive than the starting ester.[7]

-

Unreacted Starting Material: If an insufficient amount of Grignard reagent is used, you may observe a mixture of the starting ester, the ketone (single addition product), and the tertiary alcohol (double addition product).[7]

-

Enolization: While less common with non-enolizable esters like this one, Grignard reagents can act as bases.

-

Reduction of the Ester: Some Grignard reagents with β-hydrogens can cause reduction of the ester to the corresponding alcohol.

II. Troubleshooting Guides

Troubleshooting Byproducts in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools, but they can be sensitive to reaction conditions, leading to various byproducts.

Scenario 1: Suzuki Coupling - Formation of Homo-coupled and Dehalogenated Byproducts

In a Suzuki coupling reaction, you may observe byproducts arising from self-coupling of the starting materials or loss of the chlorine atom.[8]

| Observed Byproduct | Potential Cause | Troubleshooting Steps |

| Homo-coupled Biaryl (from boronic acid) | - Oxygen present in the reaction mixture.- Inefficient transmetalation. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Degas all solvents and reagents thoroughly.- Optimize the base and solvent system to facilitate transmetalation.[14][15] |

| Homo-coupled Biphenyl (from aryl halide) | - Slow transmetalation relative to reductive elimination. | - Choose a ligand that promotes faster transmetalation.- Adjust the reaction temperature to favor the desired cross-coupling pathway. |

| Dehalogenated Arene (1-methoxy-4-chlorobenzene) | - Presence of reducing agents.- Protonolysis of the organopalladium intermediate. | - Use high-purity reagents and solvents.- Ensure the base is not overly strong or water-reactive, which could generate species that promote dehalogenation. |

| Protodeborylation of Boronic Acid | - Hydrolysis or protonation of the C-B bond. | - Use anhydrous conditions.- Select a base that minimizes protonolysis.[8] |

Scenario 2: Buchwald-Hartwig Amination - Formation of Hydrodehalogenated Arene

A common side reaction in Buchwald-Hartwig amination is the reduction of the aryl halide, leading to the hydrodehalogenated byproduct.[10]

| Observed Byproduct | Potential Cause | Troubleshooting Steps |

| Hydrodehalogenated Arene (tert-Butyl 5-methoxybenzoate) | - β-Hydride elimination from the palladium-amide complex.[10] | - Select a bulky phosphine ligand to disfavor β-hydride elimination.- Optimize the base and solvent; weaker, non-nucleophilic bases are often preferred. |

| No Reaction or Low Conversion | - Inactive catalyst.- Poor choice of ligand or base. | - Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.[16]- Screen different generations of Buchwald-Hartwig ligands and bases. |

III. Byproduct Formation Mechanisms & Identification

Hydrolysis of tert-Butyl Ester

The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a unimolecular mechanism (SN1) involving the formation of a stable tert-butyl cation.[17][18][19]

Caption: Double addition of a Grignard reagent to an ester.

Suzuki Coupling Catalytic Cycle and Byproduct Formation

The Suzuki coupling involves a catalytic cycle with palladium. [9]Side reactions can occur at various stages.

Caption: Suzuki coupling cycle and common byproduct pathways.

Analytical Techniques for Byproduct Identification

A combination of analytical techniques is often necessary for unambiguous byproduct identification. [20]

| Technique | Application | Information Gained |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis. | Polarity of components, reaction progress. [13] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment. | Retention time, peak area (concentration). [20][21][22] |